Physicochemical properties of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid
Physicochemical properties of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the anticipated physicochemical properties of the novel compound, 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid. As direct experimental data for this specific molecule is not extensively available in public-domain literature, this guide synthesizes information from structurally related analogues and established principles of physical organic chemistry to predict its behavior. Furthermore, it offers robust, field-proven experimental protocols for the empirical determination of its key characteristics, empowering research and development teams to generate reliable data for drug discovery and development programs.
Molecular Structure and Core Attributes
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is a carboxylic acid characterized by a butanoic acid core substituted at the second position with a 3-fluoro-4-methoxybenzyl group. This unique combination of a flexible acidic moiety and a substituted aromatic ring suggests its potential as a valuable building block in medicinal chemistry. The fluorine and methoxy substituents on the phenyl ring are of particular interest, as they can significantly modulate metabolic stability, receptor binding affinity, and membrane permeability.
Caption: Chemical structure of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound. These values are estimated based on computational models and data from analogous structures. Experimental verification is crucial and the methodologies for this are detailed in Section 3.
| Property | Predicted Value | Rationale and Significance in Drug Development |
| Molecular Formula | C₁₂H₁₅FO₃ | Defines the elemental composition. |
| Molecular Weight | 226.24 g/mol | Impacts diffusion rates and is a key parameter in Lipinski's Rule of Five.[1] |
| pKa | ~4.5 - 4.8 | The carboxylic acid is the primary ionizable group. The electron-withdrawing fluorine may slightly increase acidity compared to unsubstituted butanoic acid (pKa ~4.8). pKa is critical for understanding ionization state at physiological pH, which governs solubility, absorption, and receptor interaction. |
| logP (Octanol/Water Partition Coefficient) | 2.0 - 2.5 | This value suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for oral drug absorption. The methoxy and fluoro groups contribute to its lipophilic character. A related isomer, 2-(4-Fluoro-3-methylphenyl)-4-methoxybutanoic acid, has a calculated XLogP3 of 2.1.[1] |
| Aqueous Solubility | Moderately Low | The presence of the polar carboxylic acid group will confer some aqueous solubility, especially in its ionized (salt) form at pH > pKa. However, the substituted phenyl ring is significantly hydrophobic, which will limit solubility. |
| Hydrogen Bond Donors | 1 (from -COOH) | Important for interactions with biological targets.[1] |
| Hydrogen Bond Acceptors | 3 (from C=O, -OH, OCH₃) | Influences solubility and binding characteristics.[1] |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | This value is well within the typical range for orally bioavailable drugs (< 140 Ų), suggesting good potential for membrane permeability. |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted properties must be confirmed experimentally. The following section details standardized protocols for determining pKa, logP, and aqueous solubility.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity like this involves a sequence of experiments where the output of one informs the next. For instance, knowing the pKa is essential for designing solubility and logP experiments at the correct pH.
Caption: Experimental workflow for physicochemical characterization.
Protocol: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable groups. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
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Preparation:
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Accurately weigh approximately 5-10 mg of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid.
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Dissolve the compound in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) if aqueous solubility is low. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
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Titration:
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Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).
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Place the solution in a thermostatted vessel at 25°C and stir continuously.
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Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL).
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Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH versus the volume of NaOH added.
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The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve.
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Protocol: logP Determination by Shake-Flask Method
Rationale: The shake-flask method is the gold-standard for logP determination. It directly measures the partitioning of a compound between n-octanol and water, representing its lipophilicity.
Methodology:
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Solvent Preparation:
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Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. Use a buffered aqueous phase (e.g., phosphate buffer) at a pH at least 2 units below the pKa to ensure the compound is in its neutral, un-ionized form.
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Partitioning:
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Prepare a stock solution of the compound in pre-saturated n-octanol.
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Add a known volume of this stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel (e.g., a 1:1 or 10:1 volume ratio, depending on the expected logP).
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
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Allow the layers to fully separate. Centrifugation may be required to break up emulsions.
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Quantification:
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Carefully sample both the n-octanol and aqueous layers.
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Determine the concentration of the compound in each layer using a validated analytical method, such as HPLC-UV or LC-MS.
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The logP is calculated as: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
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Protocol: Aqueous Solubility Determination
Rationale: This method determines the equilibrium solubility of a compound, which is a critical parameter for predicting its dissolution rate and bioavailability.
Methodology:
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Equilibration:
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Add an excess amount of the solid compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
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Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Preparation:
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After equilibration, allow the suspension to settle.
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Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
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Quantification:
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Dilute the clear filtrate with a suitable solvent.
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Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve of known concentrations.
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Plausible Synthetic Pathway
Understanding the synthesis of the compound is crucial for identifying potential impurities. A plausible route could involve the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.
Caption: A potential synthetic route for the target compound.
This two-step sequence is a common and effective method for preparing 2-substituted carboxylic acids. The starting materials are commercially available or can be readily synthesized.[2]
Conclusion
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid possesses a combination of structural features that make it an intriguing candidate for further investigation in drug discovery. Its predicted physicochemical properties, particularly its balanced lipophilicity and polar surface area, suggest a favorable profile for oral bioavailability. However, these predictions must be substantiated through rigorous experimental validation. The protocols outlined in this guide provide a clear and authoritative framework for generating the high-quality data necessary to advance this compound through the drug development pipeline.
References
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PubChem. 2-(4-Fluoro-3-methylphenyl)-4-methoxybutanoic acid. [Link]
- Google Patents.
